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Compound of Interest

Compound Name: D-Alanyl-O-benzyl-L-serine

Cat. No.: B15403236

Disclaimer: Direct experimental data and established applications for D-Alanyl-O-benzyl-L-
serine in drug discovery are limited in currently available literature. The following application
notes and protocols are based on the known biological activities of its constituent amino acids
(D-Alanine and L-Serine), the O-benzyl-L-serine moiety, and closely related derivatives. These
provide a foundational framework for researchers to explore the potential of D-Alanyl-O-
benzyl-L-serine.

Introduction

D-Alanyl-O-benzyl-L-serine is a dipeptide composed of D-alanine and O-benzyl-L-serine. Its
unique structure, featuring a D-amino acid and a protected L-amino acid, suggests potential
applications in several areas of drug discovery, including oncology, neuroscience, and
infectious diseases. The presence of the O-benzyl group on the serine residue enhances
lipophilicity, which may improve cell permeability and bioavailability compared to the unmodified
dipeptide. The D-alanine residue can confer resistance to enzymatic degradation, potentially
increasing the compound's in vivo stability.

Potential Applications in Drug Discovery
Anticancer Agent

The related compound, benzylserine (BenSer), has been shown to inhibit the growth of breast
cancer cells by disrupting intracellular amino acid homeostasis.[1][2] BenSer targets amino acid
transporters like LAT1 and ASCT2, which are often upregulated in cancer cells to meet their
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high demand for nutrients like leucine and glutamine.[1] By analogy, D-Alanyl-O-benzyl-L-
serine could be investigated as a potential anticancer agent with a similar mechanism of
action.

Neuroprotective Agent

L-serine and its enantiomer, D-serine, play crucial roles in the central nervous system (CNS).[3]
[4] L-serine has demonstrated neuroprotective effects in various models of neurological
disease and injury.[3][5] O-benzyl-L-serine is used as a building block for synthesizing
neuroactive compounds.[6][7] Therefore, D-Alanyl-O-benzyl-L-serine could be explored for its
potential to modulate neuronal function and offer neuroprotection.

Antimicrobial Agent

A structurally similar compound, D-Alanyl-O-benzyl-N-methyl-L-serine, has been noted for its
antimicrobial properties.[8] The D-Ala component is a known constituent of bacterial cell walls,
and its analogs can interfere with cell wall synthesis. This suggests that D-Alanyl-O-benzyl-L-
serine could be a candidate for antimicrobial drug discovery.

Quantitative Data on Related Compounds

Due to the absence of direct quantitative data for D-Alanyl-O-benzyl-L-serine, the following
table summarizes key information for related molecules to provide a basis for experimental
design.
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Molecular
Compound
Formula

Molecular
Weight ( g/mol

)

Key Biological
. Reference
Activity

O-Benzyl-DL-

serine

C10H13NO3

195.215

Building block for
peptide-based
drugs; potential
antagonist for
cardiovascular [9][10]
diseases,

osteoporosis,

and

inflammation.

N-Benzyl-D-

serine

C10H13NO3

195.215

Pharmaceutical
intermediate;
scaffold for
exploring
structure-activity

relationships.

Benzylserine
(BenSer)

C10H13NO3

195.22

Inhibits breast

cancer cell

growth by

blocking LAT1 [1][2]
and ASCT2

amino acid

transporters.

D-Alanyl-O-
benzyl-N-methyl- C13H18N203

L-serine

Not specified

Exhibits
antimicrobial

properties.

L-Serine C3H7NO3

105.09

Neurotrophic and
neuroprotective
effects; precursor

[31[5]
to
neurotransmitter

S.
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Co-agonist of the
NMDA receptor,

D-Serine C3H7NO3 105.09 involved in [41[11]
synaptic

plasticity.

Experimental Protocols
Protocol for Synthesis of D-Alanyl-O-benzyl-L-serine

This protocol describes a standard solid-phase peptide synthesis approach.

Materials:

Fmoc-O-benzyl-L-serine loaded Wang resin
e Fmoc-D-alanine

¢ N,N'-Diisopropylcarbodiimide (DIC)
e OxymaPure®

e 20% Piperidine in DMF

e Dichloromethane (DCM)

¢ N,N-Dimethylformamide (DMF)

» Trifluoroacetic acid (TFA)
 Triisopropylsilane (TIS)

o Water

o Diethyl ether

Procedure:
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e Resin Swelling: Swell the Fmoc-O-benzyl-L-serine loaded Wang resin in DMF for 30
minutes.

e Fmoc Deprotection: Remove the Fmoc protecting group from the serine residue by treating
the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF
and DCM.

e Amino Acid Coupling:

[e]

Dissolve Fmoc-D-alanine (3 equivalents), DIC (3 equivalents), and OxymaPure® (3
equivalents) in DMF.

[e]

Add the coupling solution to the deprotected resin and shake at room temperature for 2
hours.

Perform a Kaiser test to confirm the completion of the coupling reaction.

[e]

Wash the resin with DMF and DCM.

o

e Final Fmoc Deprotection: Remove the Fmoc group from the newly added D-alanine using
20% piperidine in DMF as described in step 2.

o Cleavage and Deprotection:
o Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
o Add the cleavage cocktail to the resin and shake for 2 hours at room temperature.
o Filter the resin and collect the filtrate.

o Precipitation and Purification:

[¢]

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

[e]

Centrifuge to pellet the peptide, and wash with cold ether.

o

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-
HPLC).
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o Confirm the identity and purity of the final product by mass spectrometry and NMR.

Synthesis Workflow

Fmoc-O-benzyl-L-serine Resin

'

Fmoc Deprotection (Piperidine)

'

Couple Fmoc-D-alanine (DIC, Oxyma)

'

Final Fmoc Deprotection

'

Cleave from Resin (TFA)

'

RP-HPLC Purification

D-Alanyl-O-benzyl-L-serine
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Workflow for the synthesis of D-Alanyl-O-benzyl-L-serine.

Protocol for In Vitro Anticancer Activity Assay
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This protocol is adapted from studies on benzylserine and is designed to assess the effect of
D-Alanyl-O-benzyl-L-serine on breast cancer cell viability.[1]

Materials:

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
o Complete growth medium (e.g., DMEM with 10% FBS)
o D-Alanyl-O-benzyl-L-serine

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability
reagent

o 96-well plates

e DMSO (for dissolving the compound)
o Phosphate-buffered saline (PBS)
Procedure:

o Cell Seeding: Seed breast cancer cells in 96-well plates at a density of 5,000 cells/well and
allow them to adhere overnight.

e Compound Treatment:
o Prepare a stock solution of D-Alanyl-O-benzyl-L-serine in DMSO.

o Prepare serial dilutions of the compound in complete growth medium to achieve the
desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 pM).

o Remove the old medium from the cells and replace it with the medium containing the
different concentrations of the compound. Include a vehicle control (DMSO) and an
untreated control.

 Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5%
CO2.
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o Cell Viability Assessment (MTT Assay):
o Add MTT solution to each well and incubate for 4 hours.

o Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the

formazan crystals.
o Measure the absorbance at 570 nm using a microplate reader.
e Data Analysis:
o Calculate the percentage of cell viability relative to the vehicle control.

o Plot the cell viability against the compound concentration and determine the 1C50 value
(the concentration that inhibits cell growth by 50%).

Proposed Anticancer Mechanism

. blocks _ | Amino Acid Transporters Inhibition of Leucine & Disruption of Amino Inhibition of Cell
8 -O-] -L- }—» . . ]
Ay Ol (e.g., LAT1, ASCT2) Glutamine Uptake Acid Homeostasis Growth & Proliferation

4
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Proposed mechanism for anticancer activity.

Protocol for Assessing Neuroprotective Effects

This protocol outlines a general method to evaluate the neuroprotective potential of D-Alanyl-
O-benzyl-L-serine against glutamate-induced excitotoxicity in primary neuronal cultures.

Materials:
e Primary cortical neurons (e.g., from embryonic rats or mice)
¢ Neurobasal medium supplemented with B27 and GlutaMAX

o D-Alanyl-O-benzyl-L-serine
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e Glutamate

o Lactate dehydrogenase (LDH) cytotoxicity assay kit
e Poly-D-lysine coated plates

Procedure:

e Neuronal Culture: Culture primary cortical neurons on poly-D-lysine coated plates until they
form a mature network (typically 7-10 days in vitro).

o Pre-treatment: Treat the neurons with various concentrations of D-Alanyl-O-benzyl-L-serine
(e.g., 1, 10, 100 uM) for 24 hours.

« Induction of Excitotoxicity: After pre-treatment, expose the neurons to a toxic concentration
of glutamate (e.g., 50 uM) for 30 minutes in the continued presence of the test compound.

» Washout and Recovery: Wash out the glutamate and compound, and replace with fresh
culture medium. Incubate for 24 hours.

e Assessment of Cell Death (LDH Assay):
o Collect the culture supernatant from each well.

o Perform the LDH assay according to the manufacturer's instructions to measure the
amount of LDH released from damaged cells.

o Include controls: untreated cells (negative control) and cells treated with glutamate only
(positive control).

o Data Analysis:

o Calculate the percentage of neuroprotection afforded by D-Alanyl-O-benzyl-L-serine by
comparing the LDH release in treated wells to the positive and negative controls.
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Potential Neuroprotective Pathway
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Hypothesized neuroprotective signaling pathway.

Conclusion

While D-Alanyl-O-benzyl-L-serine is not yet a well-characterized compound, its structural
components suggest a promising potential for applications in drug discovery, particularly in
oncology, neuroscience, and antimicrobial research. The provided protocols offer a starting
point for investigating its synthesis and biological activities. Further research is necessary to
elucidate its precise mechanisms of action and to validate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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